molecular formula C17H19NO B186062 4-isopropyl-N-(2-methylphenyl)benzamide CAS No. 353782-15-7

4-isopropyl-N-(2-methylphenyl)benzamide

Cat. No. B186062
CAS RN: 353782-15-7
M. Wt: 253.34 g/mol
InChI Key: YOPPRWHVNRZMCU-UHFFFAOYSA-N
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Description

4-isopropyl-N-(2-methylphenyl)benzamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 4-isopropyl-N-(2-methylphenyl)benzamide may also inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-isopropyl-N-(2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-isopropyl-N-(2-methylphenyl)benzamide has been found to inhibit the activity of NF-κB and Akt, which are involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-(2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, one limitation of 4-isopropyl-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-isopropyl-N-(2-methylphenyl)benzamide. One area of interest is the development of 4-isopropyl-N-(2-methylphenyl)benzamide analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 4-isopropyl-N-(2-methylphenyl)benzamide in preclinical and clinical trials.

Synthesis Methods

4-isopropyl-N-(2-methylphenyl)benzamide has been synthesized using different methods, including the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-isopropyl-N-(2-methylphenyl)benzamide.

Scientific Research Applications

4-isopropyl-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 4-isopropyl-N-(2-methylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

353782-15-7

Product Name

4-isopropyl-N-(2-methylphenyl)benzamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19)

InChI Key

YOPPRWHVNRZMCU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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